molecular formula C8H13BrO2 B8497245 4-Bromo-1,1-diethoxybut-2-yne

4-Bromo-1,1-diethoxybut-2-yne

Cat. No.: B8497245
M. Wt: 221.09 g/mol
InChI Key: BCOCYOCOHFEFGR-UHFFFAOYSA-N
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Description

4-Bromo-1,1-diethoxybut-2-yne is an organic compound with the molecular formula C8H13BrO2. It is characterized by the presence of a bromine atom, two ethoxy groups, and a butyne backbone. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-1,1-diethoxybut-2-yne can be synthesized through various methods. One common approach involves the bromination of 1,1-diethoxybut-2-yne. The reaction typically employs bromine (Br2) in an organic solvent such as dichloromethane (CH2Cl2) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of safety measures to handle bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,1-diethoxybut-2-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the triple bond can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

4-Bromo-1,1-diethoxybut-2-yne is utilized in various scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of bioactive compounds for studying biological pathways.

    Medicine: Investigated for potential pharmaceutical applications due to its reactivity and ability to form diverse chemical structures.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-1,1-diethoxybut-2-yne involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond provide sites for chemical reactions, allowing the compound to participate in various organic transformations. The molecular targets and pathways depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-butyne
  • 1,1-Diethoxybut-2-yne
  • 4-Bromo-2,5-dimethoxyamphetamine

Uniqueness

4-Bromo-1,1-diethoxybut-2-yne is unique due to the presence of both bromine and ethoxy groups, which confer distinct reactivity patterns compared to similar compounds. This combination allows for selective functionalization and diverse synthetic applications.

Properties

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

4-bromo-1,1-diethoxybut-2-yne

InChI

InChI=1S/C8H13BrO2/c1-3-10-8(11-4-2)6-5-7-9/h8H,3-4,7H2,1-2H3

InChI Key

BCOCYOCOHFEFGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(C#CCBr)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Bromo-1,1-diethoxy-2-butyne (Reagent L) was prepared according to the procedure of R. Epsystein and S. Marszak, Bull. Soc. Chim. Fr., I, pp. 313-17 (1968). A total of 74.1 g. (0.40 mole) of propargyl bromine, 59.28 g. (0.40 mole) of triethylorthoformate, and 3.2 g. (0.010 mole) of zinc iodide were combined in a reaction flask fitted with a packed distillation column and a stillhead. The mixture was heated to 100°-110° C. and ethanol was removed by slow distillation over 2.5 hours. Hexane (96 ml.) was added as required to maintain the stillhead temperature below 80° C. The pot residue was diluted with 200 ml. methylene chloride, washed with water and brine, dried with magnesium sulfate, filtered, and then distilled. A forerun of ethylorthoformate was collected, followed by the acetal at 50°-77° C./5-10 mm.
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step Two
Quantity
0.01 mol
Type
catalyst
Reaction Step Three

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